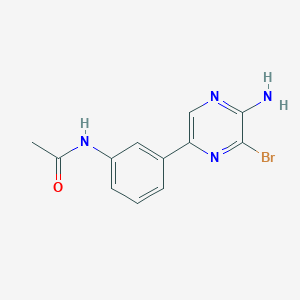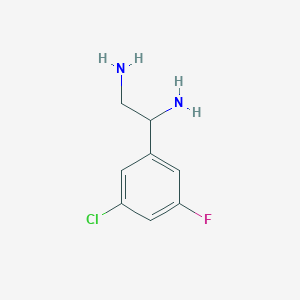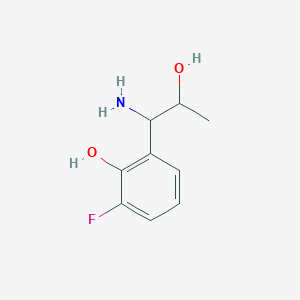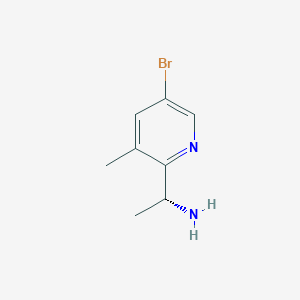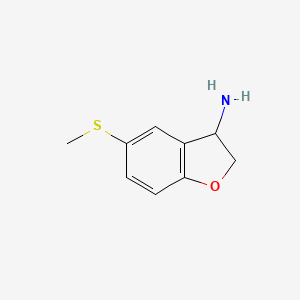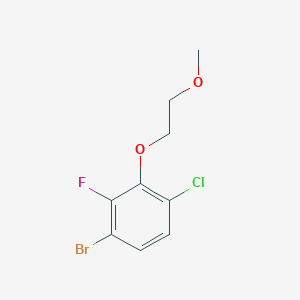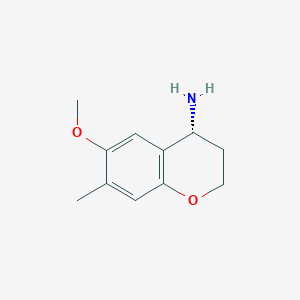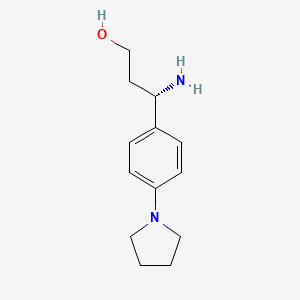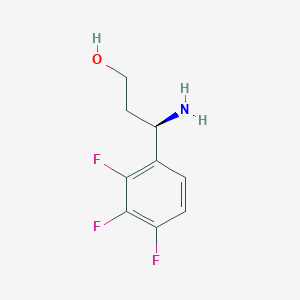
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluorophenyl group imparts unique chemical properties to the molecule, making it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the formation of the chiral center through asymmetric synthesis or chiral resolution. Common reagents include chiral catalysts or auxiliaries.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the enantiomeric purity.
Optimization: Optimizing reaction conditions to improve yield and reduce costs.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: Formation of 3-(2,3,4-trifluorophenyl)propan-1-one.
Reduction: Formation of 3-(2,3,4-trifluorophenyl)propan-1-amine.
Substitution: Formation of substituted trifluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Protein Interactions: Investigated for its interactions with proteins and other biomolecules.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery.
Pharmacokinetics: Studied for its pharmacokinetic properties and metabolic pathways.
Industry
Material Science: Used in the development of novel materials with unique properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL involves:
Molecular Targets: Binding to specific molecular targets such as enzymes or receptors.
Pathways: Modulating biochemical pathways through interactions with proteins and other biomolecules.
Effects: Exerting its effects through inhibition or activation of specific targets, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Similar structure with a single fluorine atom.
(3R)-3-Amino-3-(2,4-difluorophenyl)propan-1-OL: Similar structure with two fluorine atoms.
(3R)-3-Amino-3-(2,3,5-trifluorophenyl)propan-1-OL: Similar structure with different fluorine atom positions.
Uniqueness
Trifluorophenyl Group: The presence of three fluorine atoms in specific positions imparts unique electronic and steric properties.
Chirality: The chiral center adds to the complexity and potential for enantioselective interactions.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthesis.
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2/t7-/m1/s1 |
Clé InChI |
YLUQSZPRZNNUNP-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1[C@@H](CCO)N)F)F)F |
SMILES canonique |
C1=CC(=C(C(=C1C(CCO)N)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15235661.png)
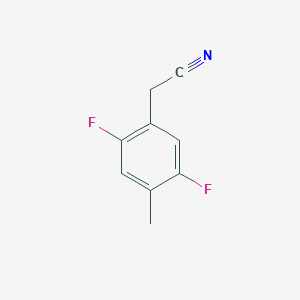
![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)

